molecular formula C11H16BrNZn B14889364 2-[(Diethylamino)methyl]phenylZinc bromide

2-[(Diethylamino)methyl]phenylZinc bromide

Cat. No.: B14889364
M. Wt: 307.5 g/mol
InChI Key: GRDLYVGGTRLOIC-UHFFFAOYSA-M
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Description

2-[(Diethylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a reagent for forming carbon-carbon bonds. The presence of the diethylamino group enhances its reactivity and stability, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diethylamino)methyl]phenylzinc bromide typically involves the reaction of a phenyl bromide derivative with diethylaminomethylzinc bromide in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

    Preparation of Diethylaminomethylzinc Bromide: This intermediate is prepared by reacting diethylamine with zinc bromide in THF.

    Formation of this compound: The intermediate is then reacted with a phenyl bromide derivative to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions, such as temperature and pressure, within optimal ranges.

Chemical Reactions Analysis

Types of Reactions

2-[(Diethylamino)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It is a key reagent in the Negishi coupling reaction, which involves the formation of carbon-carbon bonds between organic halides and organozinc compounds.

Common Reagents and Conditions

    Reagents: Palladium or nickel catalysts, organic halides, and THF as the solvent.

    Conditions: The reactions are typically carried out under an inert atmosphere, at temperatures ranging from room temperature to slightly elevated temperatures.

Major Products

The major products formed from these reactions are biaryl compounds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-[(Diethylamino)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is employed in the modification of biomolecules for studying biological processes.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-[(Diethylamino)methyl]phenylzinc bromide in cross-coupling reactions involves the formation of a transient organozinc intermediate. This intermediate reacts with an organic halide in the presence of a palladium or nickel catalyst to form a new carbon-carbon bond. The diethylamino group stabilizes the organozinc species, enhancing its reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(Diethylamino)methyl]phenylzinc bromide offers enhanced stability and reactivity due to the presence of the diethylamino group. This makes it particularly useful in reactions requiring high selectivity and efficiency.

Properties

Molecular Formula

C11H16BrNZn

Molecular Weight

307.5 g/mol

IUPAC Name

bromozinc(1+);N-ethyl-N-(phenylmethyl)ethanamine

InChI

InChI=1S/C11H16N.BrH.Zn/c1-3-12(4-2)10-11-8-6-5-7-9-11;;/h5-8H,3-4,10H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

GRDLYVGGTRLOIC-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)CC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

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